molecular formula C13H21N B13212502 Butyl[(2,3-dimethylphenyl)methyl]amine

Butyl[(2,3-dimethylphenyl)methyl]amine

Cat. No.: B13212502
M. Wt: 191.31 g/mol
InChI Key: XFPZICBEMZGJQE-UHFFFAOYSA-N
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Description

Butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by a butyl group attached to a benzylamine structure, where the benzyl group is substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,3-dimethylphenyl)methyl]amine typically involves the reaction of 2,3-dimethylbenzyl chloride with butylamine. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Butyl[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of Butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the butyl and dimethyl substitutions.

    2,3-Dimethylbenzylamine: Lacks the butyl group but has similar aromatic substitution.

    Butylamine: Lacks the benzyl group but has the same aliphatic chain.

Uniqueness

Butyl[(2,3-dimethylphenyl)methyl]amine is unique due to the combination of its butyl and 2,3-dimethylbenzyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C13H21N/c1-4-5-9-14-10-13-8-6-7-11(2)12(13)3/h6-8,14H,4-5,9-10H2,1-3H3

InChI Key

XFPZICBEMZGJQE-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=CC(=C1C)C

Origin of Product

United States

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